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molecular formula C8H8ClNO3S B3147867 Methyl 3-acetamido-4-chlorothiophene-2-carboxylate CAS No. 632356-40-2

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Cat. No. B3147867
M. Wt: 233.67 g/mol
InChI Key: FGBJNRLHSOQZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179830B2

Procedure details

was obtained by stirring a solution of 7 g of methyl 3-acetylamino-4-chlorothiophene-2-carboxylate in a mixture of 50 ml of methanol and 50 ml of concentrated hydrochloric acid at 60° C. for 4 hours and at room temperature for 2 days. The mixture was filtered, the solvent was distilled to about ⅓ of the starting volume, approx. 100 ml of water were added and the crystals were filtered off after stirring at room temperature. Crystalline product. M.p. 62–64° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:9]([Cl:10])=[CH:8][S:7][C:6]=1[C:11]([O:13][CH3:14])=[O:12])(=O)C>CO.Cl>[NH2:4][C:5]1[C:9]([Cl:10])=[CH:8][S:7][C:6]=1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)NC1=C(SC=C1Cl)C(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled to about ⅓ of the starting volume, approx. 100 ml of water
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
NC1=C(SC=C1Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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